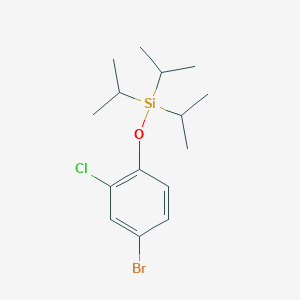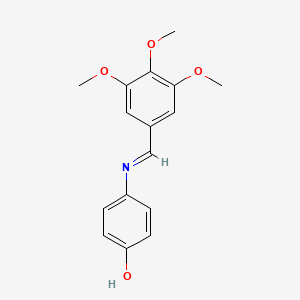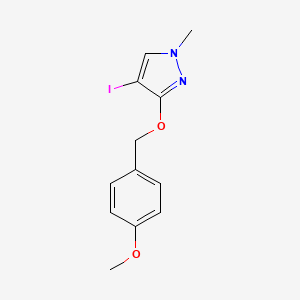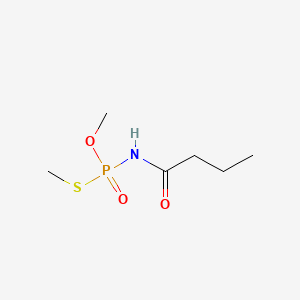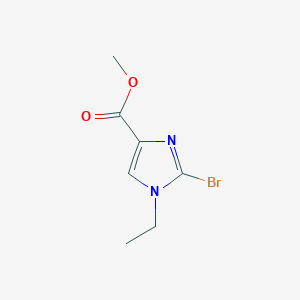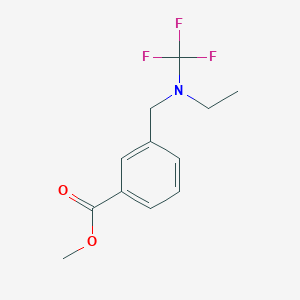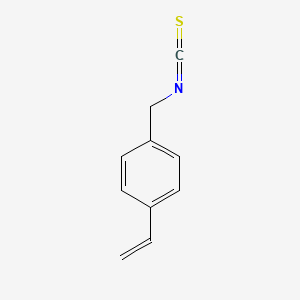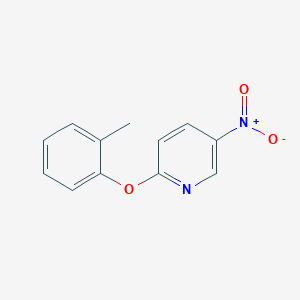
2-(2,2-Diethoxyethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-diethoxyethoxy)ethanol is an organic compound with the molecular formula C8H18O4. It is a colorless liquid that is commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, which combines the properties of alcohols and ethers, making it a versatile solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diethoxyethoxy)ethanol typically involves the reaction of ethylene glycol with bromoacetaldehyde diethyl acetal. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using silica gel column chromatography to obtain a high yield of the desired compound .
Industrial Production Methods
Industrial production of 2-(2,2-diethoxyethoxy)ethanol follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-scale purification techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-diethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
2-(2,2-diethoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent for various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical products and as a solubilizer for active ingredients.
Mechanism of Action
The mechanism of action of 2-(2,2-diethoxyethoxy)ethanol involves its ability to dissolve both hydrophilic and lipophilic substances. This dual solubility is due to the presence of both ether and hydroxyl functional groups in its structure. The compound interacts with various molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and stabilization of different compounds .
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxyethoxy)ethanol: Similar in structure but with an ethoxy group instead of a diethoxy group.
2-(2-methoxyethoxy)ethanol: Contains a methoxy group, making it slightly less hydrophilic.
Diethylene glycol monoethyl ether: Another glycol ether with similar solvent properties.
Uniqueness
2-(2,2-diethoxyethoxy)ethanol is unique due to its higher molecular weight and the presence of two ethoxy groups, which enhance its solubility and stability compared to other glycol ethers. This makes it particularly useful in applications requiring high solubility and low volatility .
Properties
CAS No. |
62005-55-4 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2,2-diethoxyethoxy)ethanol |
InChI |
InChI=1S/C8H18O4/c1-3-11-8(12-4-2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
UUBOQGZIYKWPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COCCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
